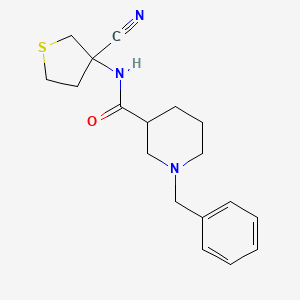

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide

Description

1-Benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide is a synthetic compound featuring a piperidine core substituted with a benzyl group at position 1 and a 3-cyanothiolane moiety at the carboxamide position. Its structure combines aromatic (benzyl), heterocyclic (piperidine and thiolane), and nitrile functional groups, making it a versatile candidate for pharmacological studies, particularly in targeting enzyme systems or receptors influenced by steric and electronic interactions.

Properties

IUPAC Name |

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c19-13-18(8-10-23-14-18)20-17(22)16-7-4-9-21(12-16)11-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-12,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAITBZDJZLULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3(CCSC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction conditions may involve stirring without solvent at elevated temperatures or using specific catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . Additionally, it may interact with other molecular targets, such as ion channels or signaling proteins, to exert its biological effects.

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility: The benzyl and cyanothiolane groups introduce conformational variability, impacting binding affinity in enzyme targets .

Similarity Limitations : While Tanimoto/Dice metrics are robust for scaffold-based screening, they undervalue stereochemical nuances critical for activity .

Modeling Efficiency : Lumping strategies and graph-based comparisons offer complementary advantages for high-throughput vs. high-precision studies .

Biological Activity

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyl group, a cyanothiolan ring, and a piperidine carboxamide moiety, making it a candidate for various therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- Benzyl group : Contributes to hydrophobic interactions.

- Cyanothiolan ring : May play a role in biological activity through specific interactions with biological targets.

- Piperidine carboxamide moiety : Known for its involvement in enzyme inhibition and receptor binding.

The biological activity of 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide is hypothesized to involve interactions with specific enzymes or receptors. Notably, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and potentially exert neuroprotective effects .

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide exhibit antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium bovis BCG, demonstrating bactericidal activity without significant cytotoxicity at tested concentrations .

Case Studies

A notable study investigated the effect of piperidine derivatives on bacterial lipid metabolism. Compounds demonstrated an ability to accumulate trehalose monomycolate (TMM) in cultures of M. bovis BCG, indicating disruption in lipid metabolism pathways crucial for bacterial survival . Although this study did not directly test 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide, it provides a framework for understanding how similar compounds might function.

Synthetic Routes

The synthesis of 1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions including cyanoacetylation of amines. Techniques such as continuous flow reactors and chromatography are utilized to enhance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.